(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone
Description
The compound “(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone” is a heterocyclic molecule featuring a triazolo-pyrimidine core substituted with a 4-chlorophenyl group at position 3, a piperazine ring at position 7, and a cyclopentyl methanone moiety. The 4-chlorophenyl group enhances lipophilicity and may influence binding affinity, while the cyclopentyl methanone moiety contributes to metabolic stability by reducing susceptibility to oxidative degradation .
Properties
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclopentylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN7O/c21-15-5-7-16(8-6-15)28-19-17(24-25-28)18(22-13-23-19)26-9-11-27(12-10-26)20(29)14-3-1-2-4-14/h5-8,13-14H,1-4,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWHQXNEIMJTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
This compound has been shown to interact with CDK2, a cyclin-dependent kinase. CDK2 is a key regulator of the cell cycle and its inhibition is an appealing target for cancer treatment. The compound exerts its effects by binding to the active site of CDK2, inhibiting its activity.
Biological Activity
The compound (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antitumor, antibacterial, and antifungal activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 486.88 g/mol. The structure features a triazole-pyrimidine core linked to a piperazine moiety and a cyclopentyl group, which may contribute to its biological activity.
Antitumor Activity
Research indicates that derivatives of triazole and pyrimidine compounds exhibit significant antitumor properties. For example, studies have shown that certain triazole derivatives can inhibit the growth of various cancer cell lines. In particular:
- Case Study : A study evaluated the cytotoxic effects of similar compounds against human breast cancer cell lines (MCF-7). The results demonstrated that some derivatives had IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin, indicating potent antitumor activity .
Antibacterial and Antifungal Activity
The compound also shows promise as an antibacterial and antifungal agent.
- Antibacterial Activity : A series of triazole derivatives were synthesized and tested against common bacterial strains. Some compounds exhibited comparable or superior activity to established antibiotics . For instance, compounds similar to the one were effective against Gram-positive bacteria such as Staphylococcus aureus.
- Antifungal Activity : In vitro studies have indicated that certain derivatives can inhibit fungal pathogens effectively. One study reported that triazole-thione compounds demonstrated high antifungal activity against strains like Candida albicans .
The biological activities of this compound are likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Pathways : Many triazole derivatives function by inhibiting enzymes critical for cell division and metabolism in cancer cells.
- Disruption of Membrane Integrity : Antibacterial and antifungal activities may arise from the ability of these compounds to disrupt microbial cell membranes.
- Interaction with DNA : Some studies suggest that these compounds can intercalate into DNA strands, preventing replication.
Summary of Findings
The following table summarizes the biological activities observed in research studies related to the compound:
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with triazolo-pyrimidine structures exhibit anticancer properties. Studies have shown that derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves interference with cellular signaling pathways or induction of apoptosis.
Antiviral Properties
Given the ongoing need for antiviral agents, especially against influenza viruses, compounds similar to this one have been investigated for their ability to disrupt viral polymerase activity. The structural features of this compound suggest it may also interact with viral proteins effectively.
Neuropharmacological Effects
Piperazine derivatives are known to exhibit central nervous system activity. This compound could potentially be explored for its effects on neurotransmitter systems, making it a candidate for treating conditions such as anxiety or depression.
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of triazolo-pyrimidine derivatives and evaluated their cytotoxicity against several cancer cell lines using MTT assays. One compound demonstrated significant inhibition of cell growth in MCF7 (breast cancer) and A549 (lung cancer) cells, suggesting that modifications to the triazolo-pyrimidine core can enhance biological activity .
Case Study 2: Antiviral Research
A research article focused on the synthesis of triazolo-pyrimidine compounds targeting the PA-PB1 interface of influenza A virus polymerase showed promising results in disrupting protein-protein interactions essential for viral replication . This indicates that similar compounds could be developed based on the structure of (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally similar analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings :
Core Structure: The target compound’s triazolo-pyrimidine core distinguishes it from quinoline-based analogs (e.g., Analog 1), which may exhibit different electronic properties and binding modes due to aromatic heterocycle variations .
Substituent Effects: The 4-chlorophenyl group in the target compound increases lipophilicity (clogP ~3.2) compared to Analog 2’s 4-methylphenyl (clogP ~2.8), which may improve membrane permeability but reduce aqueous solubility . The cyclopentyl methanone moiety in the target compound offers conformational rigidity, contrasting with Analog 1’s 4,4-difluorocyclohexyl group, which introduces fluorination for metabolic resistance .
For example, triazolo-pyrimidine derivatives are known to target adenosine receptors or cyclin-dependent kinases . Analog 1’s quinoline core has been associated with antimalarial activity, highlighting how core heterocycle substitutions dictate therapeutic applications .
Q & A
Q. What are the key methodological considerations for synthesizing and optimizing the yield of this compound?
Synthesis optimization requires systematic variation of reaction parameters, including:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) for triazole ring formation.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution at the pyrimidine core.
- Temperature control : Stepwise heating (e.g., 60–100°C) to minimize side reactions.
Purification should employ column chromatography (silica gel, eluent: EtOAc/hexane gradient) followed by recrystallization from ethanol . Yield monitoring via HPLC (C18 column, UV detection at 254 nm) is critical for identifying optimal conditions.
Q. How can researchers rigorously characterize the structural and electronic properties of this compound?
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., cyclopentyl methanone protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triazolo-pyrimidine torsion angles ~120°–127°) to validate stereoelectronic effects .
- Mass spectrometry : High-resolution EI-MS to confirm molecular weight (e.g., [M] at m/z 393.1419) and fragmentation patterns .
Q. What safety protocols are recommended for handling this compound given limited hazard data?
While GHS classification data are unavailable for this compound, extrapolate from structurally similar triazolo-pyrimidines:
- In vitro toxicity screening : Conduct Ames tests for mutagenicity and MTT assays for cytotoxicity (IC thresholds <100 µM warrant PPE) .
- Handling precautions : Use fume hoods, nitrile gloves, and closed systems for reactions involving chlorophenyl groups.
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
Adopt a long-term ecological risk framework (e.g., Project INCHEMBIOL):
Q. How should contradictory bioactivity data across assays be analyzed?
Contradictions may arise from assay-specific variables (e.g., cell line sensitivity, solvent interference). Mitigation strategies include:
- Multivariate statistical models : Apply ANOVA with randomized block designs to isolate confounding factors (e.g., harvest season, subplot treatments) .
- Dose-response normalization : Express activity as % inhibition relative to positive controls (e.g., doxorubicin for cytotoxicity) to standardize cross-study comparisons .
Q. What computational methods are suitable for probing molecular interactions with biological targets?
- Molecular docking : Use crystallographic data (e.g., triazolo-pyrimidine dihedral angles) to parameterize force fields (AMBER/CHARMM) for binding site simulations .
- Thermodynamic profiling : Calculate binding free energy () via MM-PBSA to prioritize analogs with improved affinity for kinase targets .
Q. How do experimental designs differ for in vitro vs. in vivo pharmacological studies?
- In vitro : Optimize solubility using co-solvents (e.g., DMSO ≤0.1%) and validate target engagement via Western blot (e.g., phospho-kinase inhibition) .
- In vivo : Apply pharmacokinetic models (e.g., non-compartmental analysis) to determine AUC and in rodent plasma. Dose escalation studies should monitor hepatic CYP450 metabolism .
Q. What methodologies assess the compound’s stability under physiological and storage conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
